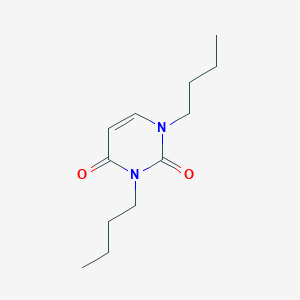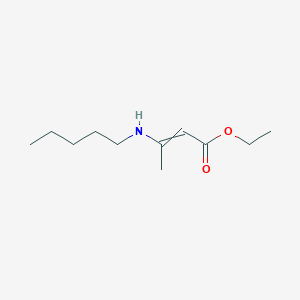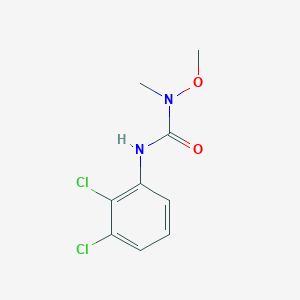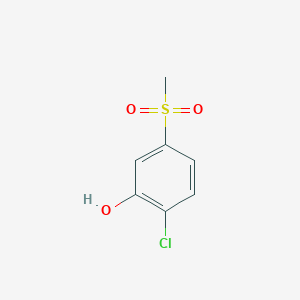![molecular formula C12H19Cl B14606817 3-(Chloromethylidene)-2,2,7,7-tetramethylbicyclo[2.2.1]heptane CAS No. 60819-19-4](/img/structure/B14606817.png)
3-(Chloromethylidene)-2,2,7,7-tetramethylbicyclo[2.2.1]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Chloromethylidene)-2,2,7,7-tetramethylbicyclo[221]heptane is a bicyclic organic compound with a unique structure that includes a chloromethylidene group attached to a bicyclo[221]heptane skeleton
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethylidene)-2,2,7,7-tetramethylbicyclo[2.2.1]heptane typically involves the reaction of a suitable precursor with chlorinating agents under controlled conditions. One common method involves the chlorination of 2,2,7,7-tetramethylbicyclo[2.2.1]heptane using thionyl chloride or phosphorus pentachloride. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions and ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of automated systems and real-time monitoring can further enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(Chloromethylidene)-2,2,7,7-tetramethylbicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethylidene group can be substituted with other nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the chloromethylidene group can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide (DMF) or acetonitrile.
Oxidation: Potassium permanganate in aqueous or acetone solutions.
Reduction: Lithium aluminum hydride in ether or tetrahydrofuran (THF).
Major Products
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of corresponding hydrocarbons or alcohols.
Aplicaciones Científicas De Investigación
3-(Chloromethylidene)-2,2,7,7-tetramethylbicyclo[2.2.1]heptane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Potential use in the development of new materials with unique properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Medicinal Chemistry: Explored for its potential as a building block in drug design and development.
Mecanismo De Acción
The mechanism of action of 3-(Chloromethylidene)-2,2,7,7-tetramethylbicyclo[2.2.1]heptane involves its interaction with various molecular targets. The chloromethylidene group can undergo nucleophilic substitution, leading to the formation of new bonds and the modification of molecular structures. This reactivity makes it a valuable tool in organic synthesis and medicinal chemistry.
Comparación Con Compuestos Similares
Similar Compounds
Camphene: A bicyclic monoterpene with a similar bicyclo[2.2.1]heptane skeleton but different functional groups.
Norbornane: Another bicyclic compound with a similar structure but lacking the chloromethylidene group.
Uniqueness
3-(Chloromethylidene)-2,2,7,7-tetramethylbicyclo[2.2.1]heptane is unique due to the presence of the chloromethylidene group, which imparts distinct reactivity and potential applications compared to other bicyclic compounds. This functional group allows for a wide range of chemical modifications and applications in various fields.
Propiedades
Número CAS |
60819-19-4 |
|---|---|
Fórmula molecular |
C12H19Cl |
Peso molecular |
198.73 g/mol |
Nombre IUPAC |
3-(chloromethylidene)-2,2,7,7-tetramethylbicyclo[2.2.1]heptane |
InChI |
InChI=1S/C12H19Cl/c1-11(2)8-5-6-10(11)12(3,4)9(8)7-13/h7-8,10H,5-6H2,1-4H3 |
Clave InChI |
TZFBNRAQNCPXKS-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2CCC1C(C2=CCl)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-[(4-Methylbenzene-1-sulfonyl)methyl]-2-nitrobenzene](/img/structure/B14606768.png)

![3-[Methyl(phenyl)amino]-1-phenylpropan-1-one](/img/structure/B14606781.png)
![Benzene, 1-[(4-bromophenyl)thio]-2,4-dinitro-](/img/structure/B14606811.png)



![3,6,9-Trioxabicyclo[9.3.1]pentadeca-1(15),11,13-triene](/img/structure/B14606842.png)

